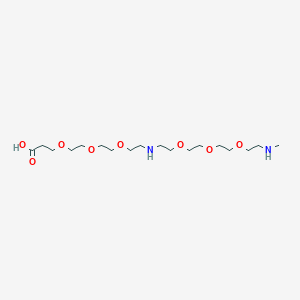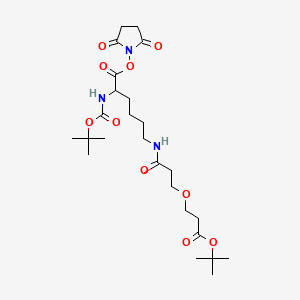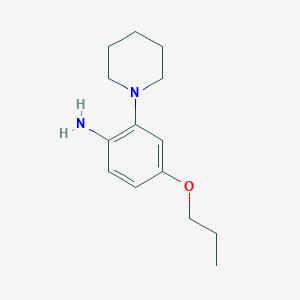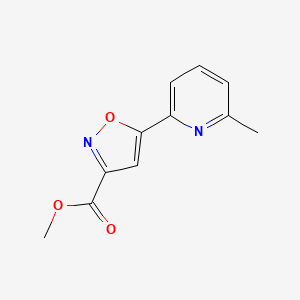![molecular formula C20H33BN2O4 B13717091 Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxaborolane ring, a pyridine moiety, and a carbamate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps One common approach starts with the preparation of the dioxaborolane intermediate, which is then coupled with a pyridine derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of boronate esters or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronate esters. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for detection or tracking.
Medicine: Its potential as a drug intermediate or precursor is being explored, particularly in the development of boron-based pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the dioxaborolane ring but differs in the heterocyclic moiety, which is a pyrazole instead of a pyridine.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane structure but lacks the pyridine and carbamate ester groups.
Uniqueness
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester is unique due to its combination of a dioxaborolane ring, a pyridine moiety, and a carbamate ester group. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C20H33BN2O4 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
tert-butyl N-propan-2-yl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C20H33BN2O4/c1-14(2)23(17(24)25-18(3,4)5)13-15-10-16(12-22-11-15)21-26-19(6,7)20(8,9)27-21/h10-12,14H,13H2,1-9H3 |
Clé InChI |
FPZLMURKNBRWOH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)






![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)

